(2S)-2-azaniumyl-3-phenylpropanoate
Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity. Spectroscopic properties may also be included.Scientific Research Applications
Self-Assembling Properties
- Self-Assembly and Crystallization: The zwitterionic form of L-phenylalanine, which is closely related to (2S)-2-azaniumyl-3-phenylpropanoate, demonstrates self-assembling properties. This is evidenced by its crystallization in a zwitterionic form, involving π-π stacking and hydrogen-bonding interactions (Mossou et al., 2014).
Complex Formation and Optical Resolution
- Complex Formation with Metal Ions: 2-mercapto-3-phenylpropanoate forms complexes with nickel(II) and hydrogen ions, as characterized by glass-electrode potentiometry (Filella et al., 1987).
- Optical Resolution in Synthesis: The compound is used in the optical resolution of threo-2-amino-3-hydroxy-3-phenylpropanoic acid, which is a key step in producing optically active compounds (Shiraiwa et al., 2003).
Asymmetric Synthesis and Molecular Structure Studies
- Asymmetric Synthesis: It's involved in the asymmetric synthesis of methyl 2,3-diamino-3-phenylpropanoate derivatives, a method relevant for the production of α,β-diamino acids (Cremonesi et al., 2014).
- Molecular Structure Analysis: Studies have been conducted on its molecular structure, such as in the case of N 2-(4-Methoxysalicylidene)arginine hemihydrate, where the compound exists as a zwitterion (Sethuram et al., 2013).
Applications in Drug Synthesis and Chemical Reactions
- Taxol Side Chain Synthesis: It's used in the asymmetric synthesis of the taxol side chain, an important component in the synthesis of cancer treatment drugs (Er & Coşkun, 2009).
- Role in Chemical Reactions: The compound is involved in various chemical reactions, such as the Staudinger reaction of platinum(II)- and palladium(II)-coordinated 2-(azidomethyl)phenyl isocyanide (Basato et al., 2004).
Enzymatic Resolution and HIV-1 Integrase Studies
- Enzymatic Resolution in Synthesis: It's used in the enzymatic resolution of 2-phenyl-1-propanol, a process crucial for obtaining high-purity compounds (Goto et al., 2000).
- HIV-1 Integrase and Reverse Transcriptase Inhibition: There's research exploring its use in synthesizing ester-AZT conjugates as potential dual-action HIV-1 Integrase and Reverse Transcriptase inhibitors (Manyeruke et al., 2015).
Essential Oil Composition and Coordination Chemistry
- Composition of Essential Oils: Phenylpropanoic acid esters, related to (2S)-2-azaniumyl-3-phenylpropanoate, have been identified in the essential oil of Cistus ladanifer (Budzikiewicz et al., 1980).
- Coordination Chemistry and Reactivity: The compound's derivatives are studied for their coordination to transition metals and subsequent reactivity, which is essential in organometallic chemistry (Basato et al., 2003).
Synthesis of Commercial Drugs and Novel Synthetic Methods
- Synthesis of Commercial Drugs: It's used in the asymmetric formal synthesis of commercial drugs like (-)-formoterol and (-)-tamsulosin (Ha et al., 2007).
- Novel Synthetic Methods: Research includes the development of novel synthetic methods for β-hydroxy-α-amino acids from α-hydroxy-β-amino esters, highlighting its versatility in organic synthesis (Davies et al., 2013).
Other Notable Studies
- Pharmaceutical Applications: The active metabolite of the antihypertensive drug perindopril, related to (2S)-2-azaniumyl-3-phenylpropanoate, has been studied for its crystal structure (Bojarska et al., 2012).
- Molecular Machine Operation: This compound is part of studies involving the control of chemical fuel release for operating molecular machines (Biagini et al., 2020).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often consulted for this information.
Future Directions
This involves discussing potential future research directions or applications for the compound. This could be based on current research trends or identified gaps in the existing knowledge about the compound.
properties
IUPAC Name |
(2S)-2-azaniumyl-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])[NH3+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])[NH3+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-15-5 | |
Record name | Poly(L-phenylalanine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25191-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
26.9 mg/mL | |
Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2S)-2-azaniumyl-3-phenylpropanoate | |
CAS RN |
63-91-2 | |
Record name | L-Phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283 °C | |
Record name | L-Phenylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000159 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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